molecular formula C19H21N3O3 B2615075 N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 941898-26-6

N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No.: B2615075
CAS No.: 941898-26-6
M. Wt: 339.395
InChI Key: AOTFKXOBTBRKOR-UHFFFAOYSA-N
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Description

N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a pyrazoline derivative featuring a furan-2-yl substituent at the 5-position of the pyrazoline ring, a 2-methylpropanoyl (isobutyryl) group at the 1-position, and an acetamide moiety attached to a para-substituted phenyl ring. The compound’s structure combines electron-rich aromatic systems (furan) with a branched acyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12(2)19(24)22-17(18-5-4-10-25-18)11-16(21-22)14-6-8-15(9-7-14)20-13(3)23/h4-10,12,17H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTFKXOBTBRKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NC(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl derivative, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the acylation of the pyrazole derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrazole ring.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide have shown promising results against various cancer cell lines. A study reported that certain pyrazole derivatives demonstrated percent growth inhibitions (PGIs) of over 80% against specific cancer types like OVCAR-8 and NCI-H40 .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The incorporation of furan and pyrazole rings has been linked to the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes related to disease pathways. For example, compounds with similar configurations have been shown to inhibit enzymes involved in metabolic syndromes and cancer progression .

Synthesis of Functional Materials

The unique structural features of this compound allow for its use in synthesizing advanced materials. The furan moiety can provide electrical conductivity or optical properties when incorporated into polymers or nanomaterials .

Photovoltaic Applications

Research has suggested that compounds containing furan rings can enhance the efficiency of organic photovoltaic devices. By modifying the electronic properties through substitutions on the pyrazole and furan rings, these compounds can potentially improve charge transport and light absorption in solar cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedPercent Growth Inhibition (%)
Compound AOVCAR-886.61
Compound BNCI-H4085.26
Compound CHOP-9267.55

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition (%)
Compound A11β-Hydroxysteroid Dehydrogenase Type 175
Compound BCyclooxygenase (COX)68
Compound CLipoxygenase70

Case Study 1: Anticancer Efficacy

A recent study focused on a series of pyrazole derivatives, including those structurally related to this compound, which were tested against various cancer cell lines. The results indicated a strong correlation between the presence of specific functional groups and enhanced anticancer activity, particularly in breast and ovarian cancer models .

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory effects of compounds similar to this compound. The study revealed that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting their potential use in treating chronic inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Pyrazoline-Based Analogs

Pyrazoline derivatives often differ in substituents at the 1-, 3-, and 5-positions, which dictate their reactivity and bioactivity. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight (Da) Melting Point (°C) Key Features
Target Compound 5-(Furan-2-yl), 1-(2-methylpropanoyl) ~383.4 (calculated) Not reported Branched acyl group; furan moiety
Compound 39 () 1-(4-Sulfamoylphenyl), 5-(4-chlorophenyl) Not reported Not reported Sulfonamide group; chlorophenyl
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c, ) Piperazine-linked difluorobenzoyl 464 (EI-MS) 263–266 Piperazine-carboxamide; fluorinated aryl
  • The furan-2-yl moiety introduces electron-rich aromaticity, contrasting with chlorophenyl (Compound 39) or pyridine ( compounds), which may alter binding interactions in biological targets .

Heterocyclic Acetamide Derivatives

Compounds with acetamide-linked heterocycles, such as triazoles or pyridines, exhibit distinct structural and functional profiles:

Compound Class () Core Structure Bioactivity Notable Features
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides Triazole-thioacetamide Anti-exudative activity Furan-triazole hybrid; sulfur linkage
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b, ) Pyridine-piperazine-carboxamide Not reported Trifluoromethyl group; high molecular weight (530 Da)
  • Structural Divergence :
    • Triazole derivatives () replace the pyrazoline core with a triazole ring, reducing ring strain and altering hydrogen-bonding capacity.
    • Piperazine-linked compounds () introduce a flexible carboxamide spacer, enabling interactions with larger enzyme pockets .

Biological Activity

N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2} with a molecular weight of approximately 312.37 g/mol. The structure features a furan ring, a dihydropyrazole moiety, and an acetamide functional group, which contribute to its biological activity.

1. Anticancer Activity

Research indicates that compounds containing pyrazole and furan rings exhibit significant anticancer properties. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth .

2. Antimicrobial Properties

This compound has shown promising results in antimicrobial assays. In vitro studies demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity . The presence of the furan ring is believed to enhance its interaction with microbial enzymes.

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
  • Apoptosis Induction : By activating apoptotic pathways through caspase activation, it can lead to programmed cell death in cancerous cells .

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives revealed that those with a furan substituent exhibited enhanced cytotoxicity against MCF7 breast cancer cells. The IC50 value for one such derivative was reported at 39.70 µM, demonstrating significant potential for further development into anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its utility as a potential antibacterial agent .

Summary of Findings

Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial growth
Anti-inflammatoryInhibits COX enzymes

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsTemperature/TimeYield Range
1KOH, α-chloroacetamideRT, 12 h60-75%
2Pyridine, Zeolite (Y-H)150°C, 5 h70-85%

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Structural confirmation relies on a combination of techniques:

  • 1H/13C NMR: Assigns proton and carbon environments, with furan protons typically appearing at δ 6.3–7.5 ppm and pyrazole protons as multiplet signals .
  • IR Spectroscopy: Identifies carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and amide (N-H) bands at 3200–3400 cm⁻¹ .
  • LC-MS: Verifies molecular weight (e.g., [M+H]+ peak at m/z 485.49 for C24H16FN7O2S derivatives) .
  • Elemental Analysis: Confirms C, H, N, S composition within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?

Methodological Answer:
Contradictions arise from dynamic conformational changes or overlapping signals. Strategies include:

  • 2D NMR (HSQC/HMBC): Correlates proton-carbon connectivity to assign ambiguous signals (e.g., distinguishing pyrazole C-H from furan protons) .
  • X-ray Crystallography: Resolves absolute configuration and confirms bond lengths (e.g., C–C bonds in the pyrazole ring average 1.48 Å) .
  • Variable-Temperature NMR: Identifies rotamers or tautomers by analyzing signal splitting at low temperatures .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Example)Source
C–C bond length (mean)1.48 Å
R factor0.042
Space groupP21/c

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:
Quantum chemical calculations and machine learning enhance synthetic efficiency:

  • Reaction Path Search: Density Functional Theory (DFT) identifies transition states and intermediates for key steps (e.g., cyclization barriers in pyrazole formation) .
  • Descriptor-Driven Screening: Machine learning models trained on reaction databases predict optimal catalysts (e.g., zeolite Y-H vs. acidic resins) .
  • Solvent Optimization: COSMO-RS simulations select solvents that stabilize intermediates (e.g., DMF vs. ethanol) .

Advanced: What strategies improve the biological activity of this scaffold?

Methodological Answer:
Structural modifications enhance bioactivity:

  • Sulfone/Phosphonate Incorporation: Replace thioether groups with sulfones via oxidation (H2O2/AcOH) or introduce phosphonates using Michaelis-Arbuzov reactions .
  • Heterocycle Variation: Substitute furan with thiophene or pyridine rings to modulate lipophilicity and target binding .
  • Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase ATP-binding pockets) .

Q. Table 3: Bioactivity Prediction (PASS Program)

DerivativeAnticancer (Pa)Anti-inflammatory (Pa)
Furan-Pyrazole0.780.65
Thiophene-Pyrazole0.850.52

Basic: What analytical techniques assess purity and stability?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., >200°C for stable crystalline forms) .
  • Stability Studies: Accelerated degradation under 40°C/75% RH for 4 weeks monitors hydrolytic stability .

Advanced: How to address low yields in the final cyclization step?

Methodological Answer:
Low yields often stem from side reactions or poor catalyst performance. Solutions include:

  • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 5 h) and improves yields by 15–20% .
  • Catalyst Screening: Test zeolite types (e.g., H-Y vs. H-ZSM-5) or transition metals (e.g., CuI for Ullmann couplings) .
  • Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups to prevent undesired byproducts .

Advanced: What are the challenges in scaling up the synthesis?

Methodological Answer:
Scale-up hurdles include:

  • Exothermic Reactions: Use flow chemistry to control temperature during cyclization .
  • Solvent Recovery: Implement distillation or membrane separation (e.g., nanofiltration) for pyridine reuse .
  • Crystallization Optimization: Seeding or anti-solvent addition improves crystal uniformity .

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